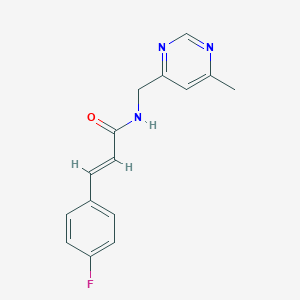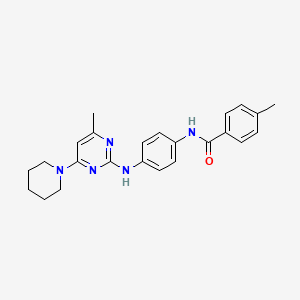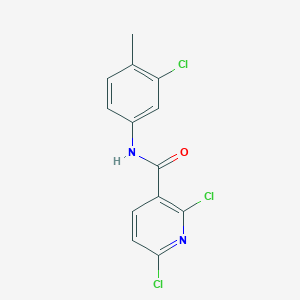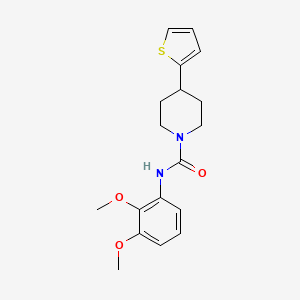
1-(2-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea, also known as CPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. CPTU is a urea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Spectroscopic Studies and Organometallic Applications : Urea derivatives like 1,3-Dimethyl-2-imidazolidinone have been used in spectroscopic studies and the preparation of organometallic adducts, highlighting their potential in analytical chemistry and materials science (Aitken & Onyszchuk, 1985).
Insecticidal Activity : Certain urea compounds, such as 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, demonstrate insecticidal properties. This suggests that similar compounds might be useful in developing new insecticides or studying insect physiology (Mulder & Gijswijt, 1973).
Antitumor Activities : Derivatives like 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea have shown promising antitumor activities, suggesting potential applications in medicinal chemistry and cancer research (Ling, Xin, Zhong, & Jian‐xin, 2008).
Crystal Structure Analysis : Studies on the crystal structure of similar compounds can provide insights into their chemical behavior and potential applications in crystallography and material science (Cho, Kim, Lee, & Kim, 2015).
Chemical Synthesis and Reactivity : Research on the lithiation of N′-aryl-N,N-dimethylureas and their reactivity with various electrophiles can inform synthetic chemistry methods, particularly in the creation of novel organic compounds (Smith, El‐Hiti, & Shukla, 1999).
Biological and Catalytic Activities : Urea derivatives have been studied for their potential biological activities, including catalysis of hydrolysis reactions, suggesting applications in biochemistry and enzyme mimetics (Carlsson, Haukka, & Nordlander, 2002).
Anticancer Agents Development : Diaryl ureas, a group that includes compounds similar to the queried chemical, have been evaluated for their antiproliferative activity against cancer cell lines. This research points to potential applications in developing new anticancer drugs (Feng et al., 2020).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c1-11-7-8-13(9-12(11)2)24-16(21-22-23-24)10-19-17(25)20-15-6-4-3-5-14(15)18/h3-9H,10H2,1-2H3,(H2,19,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAOBWFGBNLUPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2370214.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea](/img/structure/B2370215.png)
![3-Fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2370217.png)



![2-(2-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2370226.png)
